molecular formula C11H19ClN4O B1456615 N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-44-5

N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1456615
CAS No.: 1220034-44-5
M. Wt: 258.75 g/mol
InChI Key: OYKKKLPPUKMVTE-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220034-44-5) is a pyrazolopyridine derivative with the molecular formula C₁₁H₁₉ClN₄O and a molecular weight of 258.75 g/mol . Its structure comprises a pyrazolo[4,3-c]pyridine core substituted with a sec-butyl carboxamide group and a hydrochloride salt (Figure 1). The compound is of interest in medicinal chemistry due to the pyrazolopyridine scaffold’s versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-butan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-3-7(2)13-11(16)10-8-6-12-5-4-9(8)14-15-10;/h7,12H,3-6H2,1-2H3,(H,13,16)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKKKLPPUKMVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Formation

The key step in the synthesis is the formation of the pyrazolo[4,3-c]pyridine ring system. This is typically achieved by:

  • Starting Materials: A pyrazole derivative and a suitable pyridine precursor or nitrile.
  • Cyclization Conditions: Acidic or catalytic conditions, often using acetic acid or other organic solvents.
  • Catalysts: Palladium on carbon (Pd/C) may be used for hydrogenation or ring closure steps in some synthetic variants.

For example, one patented method describes the use of hydrazine hydrate to construct the pyrazole ring, followed by aromatic nucleophilic substitution with fluorobenzonitrile derivatives to form tetrahydro-pyrazolo-pyridine intermediates.

Amidation with sec-Butylamine

The sec-butyl amide moiety is introduced by reacting the pyrazolo-pyridine carboxylic acid or ester intermediate with sec-butylamine:

  • Aminolysis: The ester intermediate undergoes aminolysis with sec-butylamine in the presence of a catalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
  • Reaction Conditions: Typically performed at elevated temperatures (e.g., 80–100 °C) in solvents like dimethyl sulfoxide (DMSO) or acetic acid.
  • Purification: The product is purified by recrystallization or chromatography to obtain the pure carboxamide.

Formation of Hydrochloride Salt

The free base of N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and solubility for pharmaceutical applications.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Temperature Solvent Time Notes
1 Pyrazole ring formation Hydrazine hydrate Reflux or 80 °C Acetic acid or THF 1–12 hours Formation of pyrazole intermediate
2 Aromatic nucleophilic substitution Fluorobenzonitrile derivative, base catalyst 100 °C DMSO 12 hours Formation of tetrahydro-pyrazolo-pyridine core
3 Aminolysis (amidation) sec-Butylamine, TBD catalyst 80–100 °C DMSO or acetic acid 1–12 hours Conversion to carboxamide
4 Salt formation HCl gas or aqueous HCl Ambient Organic solvent 1–2 hours Formation of hydrochloride salt

Reaction Mechanism Insights

  • The pyrazole ring is formed via cyclization of hydrazine with β-ketoesters or nitriles.
  • Aromatic nucleophilic substitution involves displacement of a leaving group (e.g., fluorine) on an aromatic nitrile by the pyrazole nitrogen.
  • Aminolysis proceeds through nucleophilic attack of sec-butylamine on the ester carbonyl, forming the amide bond.
  • Salt formation is a straightforward acid-base reaction stabilizing the compound as a hydrochloride salt.

Industrial Scale Considerations

  • Raw Materials: Commercially available hydrazine hydrate, fluorobenzonitriles, sec-butylamine.
  • Process Control: Temperature and reaction times are optimized for maximum yield and purity.
  • Purification: Recrystallization and chromatographic techniques ensure removal of impurities.
  • Advantages: The method offers high atom economy, low cost, and ease of scale-up, suitable for industrial production.

Summary Table of Key Preparation Parameters

Parameter Description/Value
Core Formation Method Hydrazine cyclization + nucleophilic substitution
Amidation Reagent sec-Butylamine
Catalysts Pd/C (for hydrogenation), TBD (for aminolysis)
Solvents Acetic acid, DMSO, tetrahydrofuran (THF)
Temperature Range -78 °C to 100 °C (depending on step)
Reaction Times 1 hour to overnight
Purification Techniques Recrystallization, chromatography
Final Form Hydrochloride salt

Research Findings and Variations

  • Structure-activity relationship studies on pyrazolo[4,3-c]pyridines indicate that modifications at the N-1 position, including sec-butyl substitution, affect biological activity and synthetic accessibility.
  • Reductive amination and Boc-deprotection steps are sometimes employed to modify intermediates before final amidation.
  • Alternative synthetic routes involve one-pot processes to improve efficiency and reduce intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit antidepressant-like effects. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In studies involving animal models, compounds similar to N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride have shown promising results in reducing depressive behaviors .
  • Anticancer Properties :
    Pyrazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . Further exploration into its efficacy against specific cancer types is warranted.
  • Neuroprotective Effects :
    The compound's neuroprotective potential is gaining attention due to its ability to modulate neuroinflammatory responses. Research indicates that it may help protect neuronal cells from oxidative stress and inflammation-related damage . This aspect is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step reactions starting from readily available precursors such as acetylacetone and semicarbazide derivatives. The resulting compounds can be further modified to enhance their biological activity or selectivity .

Case Study 1: Antidepressant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their effects on serotonin reuptake inhibition. Among the tested compounds, this compound exhibited significant activity comparable to established antidepressants .

Case Study 2: Anticancer Mechanism Exploration

A study conducted by a research team at a prominent university explored the anticancer effects of various pyrazole derivatives on human cancer cell lines. The findings indicated that this compound induced apoptosis in breast cancer cells through mitochondrial pathway activation .

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating various signaling pathways. This inhibition can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The pyrazolo[4,3-c]pyridine core is shared among analogs, but variations in the carboxamide substituent significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Carboxamide Key Features
Target Compound: N-(sec-Butyl)-... hydrochloride C₁₁H₁₉ClN₄O 258.75 sec-Butyl Balanced lipophilicity; moderate steric hindrance
N-Ethyl-... hydrochloride C₉H₁₅ClN₄O 230.70 Ethyl Smaller substituent; higher aqueous solubility
N-(p-Tolyl)-... hydrochloride C₁₄H₁₇ClN₄O 292.76 p-Tolyl (aromatic) Increased hydrophobicity; potential π-π stacking with targets
N-Benzyl-N-ethyl-... hydrochloride C₁₇H₂₀ClN₄O 320.82 Benzyl + Ethyl High lipophilicity; bulky substituent may limit membrane permeability
3-(1,3-Oxazol-5-yl)-1-propyl-... hydrochloride (12f) C₁₂H₁₇ClN₄O 284.74 Oxazolyl + Propyl Heterocyclic oxazole enhances hydrogen bonding; propyl adds flexibility
Apixaban (Clinical Anticoagulant) C₂₅H₂₅N₅O₄ 459.50 Methoxyphenyl + Oxopiperidinyl Complex substituents optimize factor Xa inhibition; non-hydrochloride form

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt improves aqueous solubility across analogs, critical for oral bioavailability. Ethyl and sec-butyl derivatives (Table 1) likely exhibit better solubility than bulky benzyl or aromatic substituents .
  • Lipophilicity : sec-Butyl (logP ~2.5) offers moderate lipophilicity, balancing membrane permeability and metabolic stability. Benzyl and p-tolyl groups increase logP, risking off-target accumulation .
  • Metabolic Stability : Oxazole and thiazole heterocycles (e.g., 12f in ) may resist cytochrome P450 oxidation, whereas sec-butyl’s branched structure could slow hepatic clearance .

Biological Activity

N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220034-44-5) is a heterocyclic compound known for its diverse biological activities. Its unique structural features make it a candidate for various pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a pyrazolo-pyridine core with a sec-butyl substitution, contributing to its distinct chemical properties. The molecular formula is C11H19ClN4OC_{11}H_{19}ClN_{4}O with a molecular weight of 258.75 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₉ClN₄O
Molecular Weight258.75 g/mol
CAS Number1220034-44-5
SolubilitySoluble in organic solvents

This compound acts primarily as an inhibitor of protein kinases . It binds to the ATP-binding sites of these enzymes, disrupting their activity and modulating various cellular signaling pathways. This inhibition can lead to significant biological effects, including alterations in cell proliferation and survival.

Pharmacological Applications

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly in targeting cancer-related pathways.
  • Antiarrhythmic Properties : Research indicates that it may act on the TASK-1 potassium channel, suggesting applications in treating atrial fibrillation and other arrhythmias .
  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .

Study on Anticancer Activity

A study evaluated the anticancer properties of N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives against FaDu hypopharyngeal tumor cells. The results demonstrated that these compounds induced apoptosis more effectively than standard treatments like bleomycin .

Kinase Inhibition Study

Research published in PMC highlighted the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridines as kinase inhibitors. The findings suggested that modifications to the substituents at positions N1 and C3 significantly influenced their inhibitory potency against specific kinases .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
1H-Pyrazolo[3,4-b]pyridines Kinase inhibitorsSimilar core structure
Thieno[2,3-c]pyridines Explored for kinase inhibitionDifferent heterocyclic core
Other Pyrazolo Derivatives Anticancer and anti-inflammatoryVarying degrees of activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes interactions between parameters . This approach minimizes trial-and-error inefficiencies and maximizes yield reproducibility.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives . Pair High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) to assess purity, ensuring ≥95% purity thresholds for pharmacological studies .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in a fume hood or glovebox if volatile byproducts (e.g., HCl gas) are generated. Collect hazardous waste in labeled containers and coordinate disposal via certified biohazard waste services to comply with environmental regulations .

Q. How can researchers validate the reproducibility of synthetic batches?

  • Methodological Answer : Implement parallel small-scale reactions under identical conditions (temperature, stirring rate, reagent ratios) and compare yields via ANOVA statistical analysis. Use LC-MS to confirm batch-to-batch consistency in molecular weight and impurity profiles .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or pharmacological interactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model reaction pathways and transition states, identifying energetically favorable intermediates. Molecular docking simulations (e.g., AutoDock Vina) can screen binding affinities against target proteins, guiding structure-activity relationship (SAR) studies .

Q. How can statistical methods resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Perform meta-analysis using fixed/random effects models to aggregate data from disparate sources. Validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) and apply principal component analysis (PCA) to isolate confounding variables like solvent polarity or cell-line variability .

Q. What hybrid experimental-computational approaches enhance reaction design for derivatives?

  • Methodological Answer : Integrate quantum mechanical/molecular mechanical (QM/MM) simulations with high-throughput screening (HTS). For example, ICReDD’s workflow combines computed reaction barriers with robotic synthesis platforms to prioritize derivatives with predicted bioactivity, reducing experimental iterations .

Q. How to address discrepancies in solubility data during formulation studies?

  • Methodological Answer : Conduct phase-solubility diagrams using biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH. Pair with molecular dynamics (MD) simulations to correlate solvation free energy with experimental solubility. Adjust co-solvents (e.g., PEG 400) or employ nanoformulation techniques if poor aqueous solubility persists .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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